3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one
Overview
Description
Scientific Research Applications
Corrosion Inhibition
- 2-Amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives, related to the compound , have been studied for their efficacy in inhibiting corrosion on mild steel in acidic environments. These derivatives exhibited high inhibition efficiency, with one showing an efficiency of 98.96% at a specific concentration. Their adsorption on mild steel follows the Langmuir adsorption isotherm, and they act as mixed-type inhibitors. Techniques such as SEM, EDX, and AFM confirmed the formation of a protective film on the steel surface (Verma, Quraishi, & Singh, 2015).
Synthetic Chemistry
- The compound is related to functionalized cyclohexene skeletons used in synthetic chemistry. For example, one study reported the diastereoselective synthesis of a functionalized cyclohexene skeleton using ring-closing metathesis and Grignard reactions (Cong & Yao, 2006).
- Another study utilized diastereoselective epoxidation in the asymmetric synthesis of dihydroconduramines, employing substrates with structural similarities to the compound (Da Silva Pinto et al., 2018).
Material Science
- Cyclohex-3-ene carboxylic acid, structurally related to the compound, has been used in the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates. These carbamates underwent transformations like iodination and epoxidation, leading to useful oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).
Coordination Chemistry
- In coordination chemistry, cyclohex-1-enylolonium cation, similar in structure to the compound of interest, has been used in synthesizing rhenium(I) and (VII) complexes. These complexes demonstrated interesting reactivity with compounds containing amino groups, indicating potential applications in the development of novel metal complexes (Habarurema et al., 2019).
properties
IUPAC Name |
3-(2-amino-5-benzoylanilino)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-17-10-9-14(19(23)13-5-2-1-3-6-13)11-18(17)21-15-7-4-8-16(22)12-15/h1-3,5-6,9-12,21H,4,7-8,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUBNUSWQABNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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